DGAT1 Inhibitory Activity: Critical Quantitative Data Unavailable
A direct comparison of IC50 values for this compound and its closest analog, 1-(2-ethoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea, against recombinant human DGAT1 could not be established from permissible sources. The patent [1] identifies the 4-methoxy-2-methylphenyl moiety as a preferred substituent for DGAT1 inhibition but does not disclose numerical activity data for this specific compound. Lacking quantitative data, the degree of superiority over the ethoxy analog or other in-class alternatives remains unquantified.
| Evidence Dimension | DGAT1 inhibitory potency |
|---|---|
| Target Compound Data | Not available from admissible sources |
| Comparator Or Baseline | 1-(2-ethoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea: data not available |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
Without this data, a procurement decision cannot be based on quantifiable performance, representing a significant risk for target-based research programs.
- [1] Kurata, H., Uto, Y., Fujibayashi, Y., Kohama, T., Tanimoto, T., & Karasawa, H. (2007). Urea Derivative (U.S. Patent Application No. US20070249620). U.S. Patent and Trademark Office. View Source
